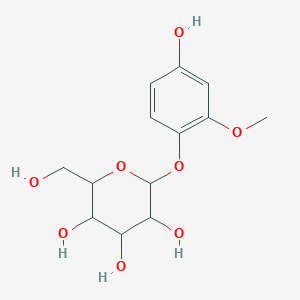![molecular formula C16H22O6 B13390829 1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol](/img/structure/B13390829.png)
1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is a chemical compound with the molecular formula C16H22O6 and a molecular weight of 310.34 g/mol . This compound is a derivative of mannose, a simple sugar, and is often used in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside typically involves the protection of the hydroxyl groups of mannose. One common method includes the reaction of mannose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This is followed by the benzylation of the hydroxyl group using benzyl chloride and a base .
Industrial Production Methods
While specific industrial production methods for Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside are not widely documented, the general approach involves large-scale synthesis using similar protective group strategies and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols .
Scientific Research Applications
Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential role in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2,3-O-Isopropylidene-alpha-D-glucofuranoside
- Benzyl 2,3-O-Isopropylidene-alpha-D-galactofuranoside
- Benzyl 2,3-O-Isopropylidene-alpha-D-xylopyranoside
Uniqueness
Benzyl 2,3-O-Isopropylidene-alpha-D-mannofuranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its mannose-derived structure makes it particularly useful in studies related to carbohydrate chemistry and metabolism .
Properties
Molecular Formula |
C16H22O6 |
|---|---|
Molecular Weight |
310.34 g/mol |
IUPAC Name |
1-(2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol |
InChI |
InChI=1S/C16H22O6/c1-16(2)21-13-12(11(18)8-17)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,17-18H,8-9H2,1-2H3 |
InChI Key |
NKCNUNUEQRYLNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)O)OCC3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


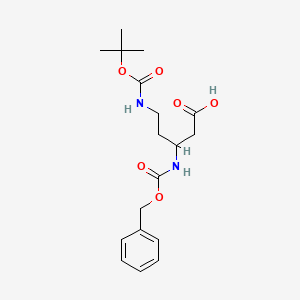

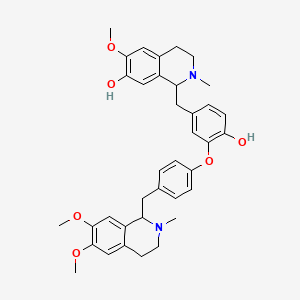

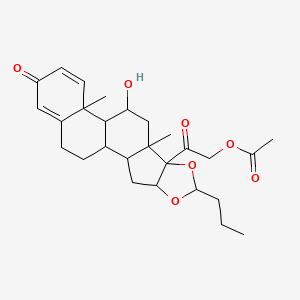

![1-[4-Hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13390772.png)
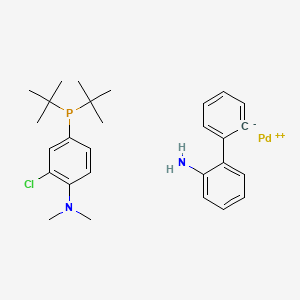

![[5-Hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B13390789.png)
![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)
